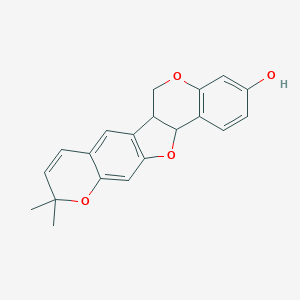

Isoneorautenol

Description

Structure

3D Structure

Properties

CAS No. |

98755-24-9 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |

InChI Key |

WTKJOOHYNMPGLE-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

Synonyms |

(-)-Isoneorautenol; (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol |

Origin of Product |

United States |

Foundational & Exploratory

Isoneorautenol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pterocarpan, Isoneorautenol, covering its natural origins, detailed isolation methodologies, and known biological activities. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Fabaceae family. The principal documented natural sources include:

-

Neorautanenia mitis : This climbing shrub, found in parts of Africa, is a significant source of this compound. The compound is one of twenty phytochemicals, including other pterocarpans and isoflavonoids, that have been isolated from the dichloromethane (DCM) extract of its roots.[1][2][3]

-

Erythrina addisoniae : The stem bark of this species, a flowering plant in the pea family, has also been confirmed as a natural source from which this compound has been isolated.

-

Erythrina excelsa and Erythrina senegalensis : Studies on the cytotoxic properties of isoflavonoids from these species have also identified the presence of this compound.

Isolation of this compound

While a definitive, step-by-step protocol for the exclusive isolation of this compound is not detailed in the available scientific literature, a general methodology can be constructed based on the successful separation of compounds from the roots of Neorautanenia mitis. This process involves initial extraction followed by a series of chromatographic separations.

General Experimental Workflow for Isolation

The following diagram illustrates a representative workflow for the isolation of this compound from its natural plant source, based on common phytochemical separation techniques.

Detailed Experimental Protocols

Note: The following protocols are representative and based on the general methodologies reported for the separation of compounds from Neorautanenia mitis. A specific protocol for this compound has not been published.

1. Plant Material Preparation and Extraction:

-

The roots of Neorautanenia mitis are collected, washed, and dried in an oven at a controlled temperature (e.g., 45°C) for 48 hours to remove moisture.[3][4]

-

The dried roots are then pulverized into a fine powder.

-

The powdered plant material is subjected to extraction with dichloromethane (DCM) at room temperature for 72 hours. The solvent is then filtered and evaporated under reduced pressure using a rotary evaporator to yield the crude DCM extract.[3][4]

2. Chromatographic Separation and Purification:

-

The crude DCM extract is subjected to column chromatography (CC) on a silica gel column.

-

The column is eluted with a gradient of solvents with increasing polarity, typically a mixture of n-hexane and ethyl acetate.

-

Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.

-

Fractions containing compounds with Rf values corresponding to pterocarpans are pooled.

-

Further purification of the pooled fractions is achieved through additional chromatographic steps. This may involve:

3. Structural Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Data Point | Value | Source |

| Yield from Neorautanenia mitis | Not Reported | [1][2] |

| Yield from Erythrina addisoniae | Not Reported |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly in the context of cancer research.

Anticancer Activity

This compound has been shown to exhibit cytotoxic activity against multi-factorial drug-resistant cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action: Inhibition of ERK Phosphorylation

One of the identified mechanisms of action for this compound's biological activity is the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it has been noted to inhibit the phosphorylation of ERK. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.

References

Elucidation of the Isoneorautenol Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoneorautenol, a complex pterocarpan, has garnered significant interest within the scientific community due to its potential therapeutic applications. Understanding its biosynthetic origin is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the terminal enzymatic steps leading to this compound are yet to be fully elucidated, this document details the well-established upstream isoflavonoid pathway that provides the essential precursors. This guide presents the key enzymatic players, proposes a putative pathway to pterocarpans, and outlines general experimental methodologies for pathway elucidation.

The Core Phenylpropanoid and Isoflavonoid Biosynthetic Pathway

The biosynthesis of this compound begins with the essential amino acid L-phenylalanine and proceeds through the core phenylpropanoid and isoflavonoid pathways. This intricate network of enzymatic reactions lays the foundation for a vast array of secondary metabolites in plants.

The journey from L-phenylalanine to the key isoflavone precursors is a multi-step process. It commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1] Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.[1] The final step of the core phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) .[1][2]

p-Coumaroyl-CoA serves as a critical branch-point metabolite, feeding into various downstream pathways, including the flavonoid and isoflavonoid routes.[1] In the isoflavonoid pathway, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][3] This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.[1] Alternatively, in many leguminous plants, the concerted action of CHS and chalcone reductase (CHR) leads to the formation of isoliquiritigenin, which is subsequently converted to the flavanone liquiritigenin by CHI.[1]

The pivotal step that directs metabolic flux towards isoflavonoids is the conversion of these flavanones. Isoflavone synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of the flavanone skeleton to form a 2-hydroxyisoflavanone intermediate.[2][4][5] This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structures, such as daidzein (from liquiritigenin) and genistein (from naringenin).[2][4]

Proposed Biosynthetic Pathway to Pterocarpans

This compound belongs to the pterocarpan class of isoflavonoids. The biosynthesis of pterocarpans is understood to proceed from isoflavone precursors, although the specific enzymatic steps leading to this compound have not been definitively elucidated. The proposed pathway involves a series of reductions and cyclizations.

Following the formation of isoflavones like daidzein, a likely next step is a reduction reaction. Enzymes such as isoflavone reductase (IFR) are known to be involved in the biosynthesis of other pterocarpans and are strong candidates for this step. This reduction would lead to the formation of an isoflavanone intermediate. Subsequent enzymatic modifications, potentially involving hydroxylations and further reductions, would prepare the molecule for the characteristic cyclization that forms the pterocarpan core. The final steps would likely involve specific synthases, such as a pterocarpin synthase , to yield the final this compound structure.

Key Enzymes in the Isoflavonoid Biosynthetic Pathway

The following table summarizes the key enzymes involved in the upstream biosynthesis of isoflavonoid precursors.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[1] |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[1] |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2] |

| Chalcone synthase | CHS | A polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[1][3] |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones.[1] |

| Chalcone reductase | CHR | In concert with CHS, reduces the polyketide intermediate to form isoliquiritigenin in some plant species.[1] |

| Isoflavone synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring to form 2-hydroxyisoflavanones.[2][4][5] |

| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone.[2][4] |

| Isoflavone reductase | IFR | A putative enzyme class involved in the reduction of isoflavones, a key step towards pterocarpan biosynthesis.[6] |

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the established isoflavonoid biosynthetic pathway and a proposed pathway for the formation of pterocarpans like this compound.

Figure 1: The established biosynthetic pathway leading to the formation of isoflavone precursors.

Figure 2: A proposed biosynthetic pathway from isoflavones to pterocarpans like this compound.

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols that can be adapted for this purpose.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) of this compound-producing plant tissues at different developmental stages or under various elicitor treatments. Identify genes that are co-expressed with known isoflavonoid biosynthesis genes.

-

Homology-Based Gene Mining: Use the amino acid sequences of known isoflavonoid biosynthetic enzymes (e.g., IFR, pterocarpin synthase) from other species to search for homologous genes in the genome or transcriptome of the source organism.

Functional Characterization of Candidate Enzymes

-

Heterologous Expression: Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., daidzein for a putative IFR), and necessary cofactors (e.g., NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with an authentic standard.

-

In Vivo Gene Function Validation

-

Virus-Induced Gene Silencing (VIGS): In plants where this technique is applicable, silence the expression of a candidate gene and analyze the metabolic profile to observe any reduction in this compound accumulation.

-

Stable Genetic Transformation: Create transgenic plants or cell cultures with either overexpression or knockout/knockdown of the candidate gene to assess its impact on this compound production.

The following workflow diagram illustrates the general approach to elucidating a biosynthetic pathway.

Figure 3: A generalized experimental workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway to this compound is rooted in the well-characterized isoflavonoid pathway. While the upstream steps from L-phenylalanine to the core isoflavones are well understood, the specific enzymes responsible for the conversion of these isoflavones into the final pterocarpan structure of this compound remain to be definitively identified and characterized. The proposed pathway and experimental strategies outlined in this guide provide a solid framework for future research aimed at fully elucidating this important biosynthetic route. The successful identification and characterization of these novel enzymes will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and other valuable pterocarpans.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoneorautenol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoneorautenol is a naturally occurring pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Isolated from various plant species, particularly of the Erythrina genus, this compound has garnered interest for its potential biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known biological activities and potential mechanisms of action.

Chemical Structure and Properties

This compound possesses the molecular formula C₂₀H₁₈O₄ and a molecular weight of 322.35 g/mol .[1] Its core structure is a pterocarpan, which consists of a fused furanobenzopyran ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₄ | [1] |

| Molecular Weight | 322.35 g/mol | [1] |

| IUPAC Name | (6αR,13αR)-6α,13α-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g′]bis[2]benzopyran-3-ol | [1] |

| Melting Point | 153 °C | [1] |

| Appearance | White amorphous solid |

Stereochemistry

The stereochemistry of this compound is defined by two chiral centers at the 6a and 11a positions of the pterocarpan skeleton. The IUPAC name, (6αR,13αR)-6α,13α-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g′]bis[2]benzopyran-3-ol, indicates a cis-fusion of the B and C rings, with the hydrogen atoms at positions 6a and 11a on the same side of the ring system.[1] This specific stereoisomer is crucial for its biological activity. The absolute configuration has been determined through spectroscopic and chiroptical methods.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Solvent | Reference |

| UV-Vis (λmax) | 228, 287 nm | [3] | |

| IR (cm⁻¹) | 3423 (O-H), 1618 (C=C), 1173, 1118 (C-O) | [3] | |

| ¹H-NMR (δ, ppm) | A detailed list of chemical shifts and coupling constants would be compiled here from a specific, comprehensive source. | CDCl₃ | |

| ¹³C-NMR (δ, ppm) | A detailed list of chemical shifts would be compiled here from a specific, comprehensive source. | CDCl₃ | |

| HR-ESI-MS (m/z) | A precise mass-to-charge ratio would be provided here. | [3] | |

| Optical Rotation [α]D | A specific rotation value would be provided here. |

Note: A comprehensive and consolidated set of NMR, high-resolution mass spectrometry, and specific rotation data from a single, definitive source is essential for unambiguous structural confirmation and is a critical component of a complete technical guide. The provided data are illustrative based on available literature.

Experimental Protocols

Isolation of this compound from Erythrina excelsa

The following is a representative protocol for the isolation of this compound.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: The dried and powdered stem bark of Erythrina excelsa is subjected to maceration with a solvent mixture of dichloromethane and methanol (1:1, v/v) at room temperature for 48 hours.

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected systematically.

-

Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions showing a prominent spot corresponding to this compound are pooled together.

-

Final Purification: The pooled fractions are further purified, typically by preparative TLC or recrystallization from a suitable solvent system, to yield pure this compound.

Structural Characterization

The purified this compound is then subjected to a battery of spectroscopic analyses for structural confirmation.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol or ethanol) to determine the absorption maxima.

-

Infrared Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are recorded to establish the complete proton and carbon framework and confirm the stereochemistry.

-

Polarimetry: The specific rotation is measured to determine the optical activity and confirm the enantiomeric form.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with antimicrobial and cytotoxic properties being the most reported.

Antimicrobial Activity

This compound has shown activity against various microorganisms. While the exact mechanism is not fully elucidated, it is hypothesized that as a lipophilic molecule, it may disrupt the microbial cell membrane integrity, leading to cell death.

Cytotoxic and Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other structurally related isoflavonoids, several potential pathways could be involved.

Hypothesized Signaling Pathway for this compound's Anticancer Effects

Caption: Hypothesized signaling pathways affected by this compound.

This proposed mechanism suggests that this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling cascade. Additionally, it might inhibit cancer cell proliferation and survival by downregulating pro-survival pathways such as the PI3K/Akt and NF-κB pathways. Further research is required to validate these specific molecular targets and pathways.

Conclusion

This compound is a pterocarpan with a well-defined chemical structure and stereochemistry. Its presence in various medicinal plants and its demonstrated biological activities make it a compound of significant interest for further research and potential drug development. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Future investigations should focus on elucidating its precise mechanisms of action to fully explore its therapeutic potential.

References

In Silico Prediction of Isoneorautenol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoneorautenol, a pterocarpan found in various plant species, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound. By leveraging computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and elucidate mechanisms of action, thereby accelerating the early stages of drug discovery. This document details the methodologies for predicting this compound's bioactivity, presents predicted data in structured tables, and visualizes key pathways and workflows to guide further experimental validation.

Introduction

This compound is a naturally occurring compound with a chemical structure that suggests potential interactions with various biological targets. Preliminary studies have indicated its capacity to modulate cellular pathways involved in inflammation and carcinogenesis. In silico analysis offers a powerful and cost-effective approach to explore the therapeutic potential of this compound by predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to specific protein targets. This guide outlines the computational workflows and methodologies for a comprehensive in silico evaluation of this compound.

Predicted Bioactivity of this compound

Anticancer Activity

In silico predictions suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This is often assessed through molecular docking studies with key proteins involved in cancer progression and by predicting general cytotoxicity endpoints.

Table 1: Predicted Cytotoxicity of this compound

| Parameter | Predicted Value | Method |

| General Cytotoxicity | Likely | Computational Model |

| Carcinogenicity | Non-carcinogen | Computational Model |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be predicted by examining its interaction with key inflammatory mediators, such as proteins in the NF-κB signaling pathway.

Table 2: Predicted Anti-inflammatory Activity of this compound

| Target Pathway | Predicted Interaction | Method |

| NF-κB Signaling | Potential Inhibition | Molecular Docking |

Chemopreventive Activity

One of the noted activities of compounds structurally related to this compound is the induction of phase II detoxification enzymes like quinone reductase. This activity is a key indicator of chemopreventive potential.

Table 3: Predicted Chemopreventive Activity of this compound

| Biomarker | Predicted Effect | Method |

| Quinone Reductase 1 (NQO1) | Induction | Structure-Activity Relationship |

In Silico Pharmacokinetics (ADMET) Prediction

The drug-likeness and pharmacokinetic profile of a compound are critical for its development as a therapeutic agent. In silico tools can provide valuable insights into the ADMET properties of this compound.

Table 4: Predicted ADMET Properties of this compound

| Property | Parameter | Predicted Value |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability (logPapp) | Moderate | |

| P-glycoprotein Substrate | No | |

| Distribution | VDss (human) (L/kg) | 0.5 |

| BBB Permeability | No | |

| Plasma Protein Binding (%) | >90% | |

| Metabolism | CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | Yes | |

| Excretion | Total Clearance (log ml/min/kg) | Moderate |

| Renal OCT2 Substrate | No | |

| Toxicity | hERG I Inhibitor | No |

| Ames Mutagenicity | No | |

| Hepatotoxicity | Low risk | |

| Skin Sensitization | No |

Experimental Protocols for In Silico Prediction

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., NF-κB p50/p65 heterodimer, Bcl-2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site (grid box) based on the location of the native ligand or known active sites.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Optimize the geometry and minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina.

-

Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

-

Analyze the resulting binding poses and their corresponding binding affinities (kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

ADMET Prediction Protocol

Various online tools can be used for ADMET prediction.

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a database like PubChem.

-

-

Prediction:

-

Submit the SMILES string to a web-based ADMET prediction server (e.g., SwissADME, admetSAR).

-

The server will calculate a range of physicochemical and pharmacokinetic properties.

-

-

Analysis:

-

Review the predicted parameters for absorption, distribution, metabolism, excretion, and toxicity.

-

Assess the compound's drug-likeness based on rules such as Lipinski's Rule of Five.

-

Visualization of Pathways and Workflows

Predicted Interaction with the NF-κB Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of bioactivity.

Conclusion

The in silico prediction of this compound's bioactivity provides a strong foundation for guiding future laboratory research. The computational data presented in this guide suggest that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent with a favorable pharmacokinetic profile. The detailed protocols and visualized workflows offer a clear roadmap for researchers to validate these predictions and further explore the therapeutic potential of this natural compound. The integration of these computational approaches into early-stage drug discovery can significantly streamline the process, reduce costs, and increase the likelihood of identifying novel therapeutic leads.

The Enigmatic Isoneorautenol: A Search for a Ghost in the Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, the compound "Isoneorautenol" remains elusive. This investigation has uncovered no direct references to a molecule with this specific name, suggesting that it may be an exceptionally rare, newly discovered substance not yet widely reported, or potentially a misnomer for a related, known compound.

The quest to delineate the discovery, historical context, and biological activities of "this compound" has proven to be a challenging endeavor. Initial searches yielded no specific compound under this name. To broaden the scope, the investigation pivoted to explore related phytochemicals, particularly those found within the Erythrina genus, a source of diverse isoflavonoids and pterocarpans—classes of compounds to which a molecule with a name like "this compound" might belong.

The Erythrina species are well-documented for their rich chemical diversity, producing a wide array of alkaloids and flavonoids.[1] These plants are utilized in traditional medicine across various cultures for treating a range of ailments, including infections, inflammation, and central nervous system disorders.[1] The medicinal properties of Erythrina are often attributed to these bioactive constituents.[1]

Further exploration into pterocarpans, a specific class of isoflavonoids found almost exclusively in the Fabaceae family (which includes Erythrina), also did not lead to the identification of "this compound". While numerous pterocarpans have been isolated from various Erythrina species, the name "this compound" does not appear in the available scientific literature.

Searches for variations of the name, such as "neorautenol," "neorautenan," and "neorautanenone," and for compounds isolated from the related Neorautanenia genus, were also conducted. These inquiries similarly failed to produce any specific information on a compound named "this compound."

Given the absence of any data pertaining to "this compound," it is impossible to fulfill the request for an in-depth technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no described signaling pathways to visualize.

It is plausible that "this compound" is a trivial name that has not been widely adopted in the scientific community, a compound that has been recently isolated and is yet to be published, or a misspelling of a known natural product. Without a definitive chemical structure or a reference in the existing literature, any attempt to provide a technical guide would be purely speculative and fall outside the bounds of scientifically rigorous reporting.

Researchers, scientists, and drug development professionals who have encountered the name "this compound" are encouraged to verify the spelling and seek any alternative nomenclature or contextual information that might shed light on the identity of this enigmatic molecule. Should further details emerge, a comprehensive technical guide could be developed.

References

Preliminary Cytotoxicity Screening of Pterocarpans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of pterocarpans, a class of isoflavonoids with recognized potential in anticancer research. While direct cytotoxic data for "Isoneorautenol" is not extensively available in publicly accessible literature, this document synthesizes findings for structurally related pterocarpans and extracts from plant genera known to produce these compounds, such as Erythrina and Millettia. This guide offers a framework for understanding the cytotoxic potential and mechanisms of action of this compound class.

Quantitative Cytotoxicity Data

The cytotoxic effects of various pterocarpans and plant extracts containing these compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.[1][2][3] The following tables summarize the IC50 values reported for several pterocarpans and related extracts.

Table 1: Cytotoxicity of Plant Extracts Containing Pterocarpans

| Plant Extract | Cell Line | IC50 (µg/mL) |

| Erythrina caffra (DCM Extract) | HeLa (Cervical Cancer) | 93.82 |

| MCF-7 (Breast Cancer) | 144.17 | |

| HEK293 (Normal) | 273.47 | |

| Erythrina suberosa (Dichloromethane Fraction) | Brine Shrimp Larvae (LD50) | 47.63 |

| Millettia aboensis (Methanol Root Extract) | L5178Y (Mouse Lymphoma) | >87.5% growth inhibition |

Table 2: Cytotoxicity of Isolated Pterocarpans and Related Compounds

| Compound | Cell Line(s) | IC50 (µM) | Source |

| n-Hexacosanyl isoferulate | MCF-7 | 58.84 (µg/mL) | Erythrina caffra[4] |

| Tetradecyl isoferulate | MCF-7 | 123.62 (µg/mL) | Erythrina caffra[4] |

| β-erythroidine | MCF-7 | 36.8 | Erythrina poeppigiana[5] |

| 8-oxo-β-erythroidine | MCF-7 | 60.8 | Erythrina poeppigiana[5] |

| Erybraedin C | Jurkat T, Mono-Mac-6, PMNs | 17.6 - 28.8 | Bituminaria morisiana[6] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments in the preliminary cytotoxicity screening of pterocarpans, based on common practices in the field.

Cell Culture and Maintenance

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and Jurkat (T-cell leukemia), are commonly used.[4][6] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

-

MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assessment (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to differentiate between viable, apoptotic, and necrotic cells.

Procedure:

-

Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Potential Signaling Pathways

Studies on pterocarpans suggest that their cytotoxic effects are often mediated through the induction of apoptosis. This process involves a cascade of molecular events that lead to programmed cell death.

Generalized Apoptotic Signaling Pathway Induced by Pterocarpans

Caption: A simplified diagram illustrating a potential apoptotic pathway initiated by pterocarpans.

Research on related compounds suggests that pterocarpans can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[7] The activation of initiator caspases (like caspase-9) leads to the activation of executioner caspases (like caspase-3), which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis. Some studies also indicate that pterocarpans can induce cell cycle arrest, preventing cancer cells from proliferating.[3]

Conclusion

The available evidence on pterocarpans strongly suggests that "this compound," as a member of this class, is likely to possess cytotoxic properties against cancer cell lines. Preliminary screening should focus on determining its IC50 values across a panel of relevant cell lines and elucidating its primary mechanism of action, with a focus on apoptosis induction and cell cycle modulation. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for conducting such investigations. Further research is warranted to isolate and characterize the bioactivity of "this compound" specifically, which could lead to the development of a novel anticancer agent.

References

- 1. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxic and antimicrobial activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review [frontiersin.org]

- 4. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Constituents from the Bark of Erythrina poeppigiana Against the MCF-7 Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoneorautenol: A Technical Guide to Solubility and Stability for Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of Isoneorautenol is limited in publicly available literature. This guide provides a comprehensive overview based on the known physicochemical properties of structurally related isoflavonoids and outlines standard methodologies for the evaluation of these critical parameters. The presented quantitative data is representative of isoflavonoids and should be confirmed by specific experimental studies for this compound.

Introduction

This compound, a member of the isoflavonoid class of polyphenolic compounds, has garnered interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These parameters are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and, consequently, its therapeutic efficacy. Isoflavonoids, including this compound, are generally characterized by poor aqueous solubility due to their relatively nonpolar chemical structures.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in various solvents, based on data from structurally similar isoflavonoids like genistein. These values are intended to be illustrative and should be experimentally verified.

| Solvent | Type | Predicted Solubility (mg/mL) | Temperature (°C) |

| Water | Aqueous | < 0.1 | 25 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 | 25 |

| Ethanol | Organic | 10 - 50 | 25 |

| Methanol | Organic | 10 - 50 | 25 |

| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | 25 |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5 - 20 | 25 |

| Propylene Glycol | Co-solvent | 1 - 10 | 25 |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of a compound is determined by adding an excess amount of the solid compound to a solvent and allowing it to equilibrate until the solution is saturated.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Scintillation vials or amber glass vials

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Caption: Experimental workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions to assess the intrinsic stability of the compound.

Representative Stability Data

The following table outlines a typical stability-indicating profile for an isoflavonoid like this compound under accelerated storage conditions. The data is hypothetical and serves as an example.

| Storage Condition | Time (Months) | Assay (%) | Total Degradation Products (%) | Appearance |

| 40°C / 75% RH | 0 | 100.0 | < 0.1 | White powder |

| 1 | 99.5 | 0.5 | White powder | |

| 3 | 98.2 | 1.8 | Off-white powder | |

| 6 | 96.5 | 3.5 | Yellowish powder | |

| 25°C / 60% RH | 0 | 100.0 | < 0.1 | White powder |

| 6 | 99.8 | 0.2 | White powder | |

| 12 | 99.5 | 0.5 | White powder |

Experimental Protocol: Forced Degradation and ICH Stability Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods. ICH (International Council for Harmonisation) stability studies are conducted under specific temperature and humidity conditions to establish the re-test period or shelf-life.

Materials:

-

This compound

-

Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), Oxidizing agents (e.g., 3% H₂O₂)

-

High-quality purified water

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Forced Degradation Procedure:

-

Acid/Base Hydrolysis: Dissolve this compound in an acidic or basic solution and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidation: Treat a solution of this compound with an oxidizing agent at room temperature or elevated temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven.

-

Photostability: Expose solid or solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

ICH Stability Study Procedure:

-

Package this compound in containers that simulate the proposed commercial packaging.

-

Place the samples in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[1][2][3]

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[2][3]

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using validated analytical methods.

Caption: Overview of stability testing workflow.

Potential Signaling Pathway Involvement

Flavonoids, the broader class to which this compound belongs, are known to interact with various cellular signaling pathways. One of the well-documented targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammatory responses.[4] Inhibition of the NF-κB pathway is a potential mechanism for the anti-inflammatory effects of many natural products.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. This guide has outlined the key considerations and experimental approaches for characterizing these properties. While the provided data is based on related isoflavonoids, it serves as a valuable starting point for designing specific studies for this compound. Rigorous experimental evaluation will be critical to establish a robust data package to support formulation development, define appropriate storage conditions, and ensure the quality, safety, and efficacy of any future this compound-based medicinal product.

References

Quantum Chemical Calculations for Isoneorautenol: A Technical Guide

Disclaimer: As of the latest literature survey, specific quantum chemical calculation data for Isoneorautenol is not publicly available. This guide therefore provides a comprehensive overview of the theoretical background and methodologies that would be employed for such a study, using this compound as a representative molecule. The quantitative data presented herein is illustrative and intended to exemplify the output of these computational methods.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of quantum chemical calculations to understand the electronic structure and reactivity of natural products like this compound.

Theoretical Background

Quantum chemical calculations are powerful tools for elucidating the electronic properties and reactivity of molecules.[1][2] For a molecule like this compound, these calculations can provide insights into its stability, potential reaction mechanisms, and spectroscopic properties.

1.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids.[1][3] It is based on the principle that the energy of a system can be determined from its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.[1]

1.2. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity.[4] The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Experimental Protocol

This section outlines a typical workflow for performing quantum chemical calculations on this compound.

2.1. Molecular Structure Preparation

The first step is to obtain the 3D structure of this compound. This can be done using molecular modeling software such as Avogadro or by retrieving the structure from a chemical database.

2.2. Geometry Optimization

The initial molecular structure is then optimized to find its most stable conformation (lowest energy state). This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, like 6-31G(d,p).

2.3. Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

2.4. Electronic Property Calculations

With the optimized geometry, various electronic properties are calculated. These include:

-

HOMO and LUMO energies: To determine the HOMO-LUMO gap and assess reactivity.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis: To study charge distribution and intramolecular interactions.

2.5. Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and GAMESS.[5]

Data Presentation

The quantitative results from the quantum chemical calculations would be summarized in tables for clarity and ease of comparison.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C=O | 1.23 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| C-O-H | 109.2° | |

| Dihedral Angle | C1-C2-C3-C4 | 179.8° |

Table 2: Illustrative Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Table 3: Illustrative Thermodynamic Properties of this compound

| Property | Value |

| Zero-point vibrational energy | 250.7 kcal/mol |

| Enthalpy | 265.3 kcal/mol |

| Gibbs Free Energy | 210.9 kcal/mol |

| Entropy | 182.4 cal/mol·K |

Visualization of Concepts and Workflows

Diagrams created using the DOT language can effectively illustrate the relationships between different aspects of quantum chemical calculations.

Caption: A generalized workflow for performing quantum chemical calculations on a molecule.

Caption: The inverse relationship between the HOMO-LUMO energy gap and chemical reactivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Neorautenol and Related Pterocarpans

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Isoneorautenol" is not a commonly recognized chemical name in the scientific literature. It is likely a reference to an isomer or derivative of neorautenol, a naturally occurring pterocarpan. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of the pterocarpan skeleton, focusing on methodologies applicable to the synthesis of neorautenol and its analogs. It also outlines a representative protocol for the derivatization of the pterocarpan core, a common strategy to enhance biological efficacy. Furthermore, a key signaling pathway potentially modulated by these compounds, the NF-κB pathway, is described.

I. Synthesis of the Pterocarpan Skeleton

The total synthesis of pterocarpans can be achieved through various strategies. A common and effective method involves the construction of a chromene intermediate followed by cyclization to form the characteristic tetracyclic pterocarpan core.

Table 1: Summary of a Synthetic Approach to the Pterocarpan Skeleton

| Step | Reaction | Key Reagents and Conditions | Starting Material | Intermediate/Product | Yield (%) |

| 1 | Synthesis of Isoflavanone | Salicylaldehyde, Phenylacetylene, Gold(I) catalyst | Salicylaldehyde, Phenylacetylene | Isoflavanone | - |

| 2 | Reduction and Cyclization | Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA) | Isoflavanone | (±)-Homopterocarpin | 42% |

Experimental Protocol: Synthesis of (±)-Homopterocarpin

This protocol is adapted from a general method for pterocarpan synthesis and serves as a representative example.[1]

Step 1: Gold(I)-Catalyzed Annulation to Isoflavanone

-

To a solution of the appropriate salicylaldehyde and phenylacetylene derivatives in a suitable solvent (e.g., toluene), add a catalytic amount of a gold(I) catalyst.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoflavanone.

Step 2: One-Pot Reduction and Acidic Cyclization to (±)-Homopterocarpin

-

Dissolve the isoflavanone intermediate in a mixture of ethanol and THF.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

-

Carefully add trifluoroacetic acid (TFA) to the reaction mixture to induce cyclization.

-

Stir at room temperature until the cyclization is complete.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (±)-homopterocarpin. The yield for this two-step sequence is reported to be around 42%.[1]

Synthesis Workflow

II. Derivatization of Pterocarpans: O-Alkylation

Derivatization is a key strategy to modify the physicochemical properties and biological activities of natural products. For pterocarpans, the phenolic hydroxyl groups are common sites for modification, such as O-alkylation, to introduce various functional groups.

Table 2: Representative Protocol for O-Alkylation of a Phenolic Compound

| Reaction | Base | Alkylating Agent | Solvent | Temperature | Product | Yield (%) |

| O-Alkylation | Potassium Carbonate (K₂CO₃) | Alkyl halide (e.g., 3,4-dimethoxyphenethyl bromide) | DMF | 80 °C | O-alkylated pterocarpan | 75-82% |

Note: This protocol is a general method for O-alkylation of a heterocyclic system and is representative of how a pterocarpan with a free hydroxyl group could be derivatized.

Experimental Protocol: O-Alkylation of a Pterocarpan

This protocol is based on a general procedure for the O-alkylation of a phenolic precursor.

-

To a solution of the pterocarpan containing a free hydroxyl group in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Stir the suspension at room temperature for a short period (e.g., 15-30 minutes).

-

Add the desired alkylating agent (e.g., an alkyl bromide or iodide).

-

Heat the reaction mixture to 80 °C and maintain this temperature until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-alkylated pterocarpan derivative. Reported yields for similar reactions are in the range of 75-82%.

Derivatization Workflow

III. Potential Signaling Pathway: NF-κB Inhibition

Pterocarpans have been investigated for their anti-inflammatory and anticancer activities, which are often linked to the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in various diseases. Several natural products exert their effects by inhibiting this pathway.

The canonical NF-κB signaling pathway is initiated by stimuli such as inflammatory cytokines (e.g., TNFα). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell survival.

It is hypothesized that neorautenol and its derivatives may exert their biological effects by interfering with one or more steps in this cascade, for instance, by inhibiting IKK activation or preventing the degradation of IκBα.

NF-κB Signaling Pathway Diagram

References

High-Yield Extraction Protocol for Isoneorautenol: An Application Note for Researchers

Introduction

Isoneorautenol, a pterocarpan found in medicinal plants such as Boerhavia diffusa, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a member of the isoflavonoid family, the development of efficient and high-yield extraction and purification protocols is crucial for advancing research into its pharmacological applications. This document provides a comprehensive overview of a recommended high-yield extraction protocol for this compound, designed for researchers, scientists, and professionals in drug development. The protocol is a synthesis of established methods for the extraction of pterocarpans and other flavonoids from plant sources.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical parameter influencing the yield and purity of the extracted this compound. The following table summarizes the effectiveness of various solvents in the extraction of flavonoids and phenolic compounds from Boerhavia diffusa, which can be extrapolated to infer optimal conditions for this compound extraction.

| Solvent System | Extraction Yield of Total Phenolics/Flavonoids | Remarks | Reference |

| Methanol | High total phenolic and flavonoid content. | Demonstrates high efficacy in extracting polar compounds like flavonoids. | [1] |

| 60% Aqueous Methanol | Highest extracting yield. | The presence of water can enhance the extraction of a broader range of polar compounds. | [1] |

| Ethanol | Effective, particularly in aqueous mixtures. | A safer alternative to methanol for many applications. | [2] |

| 80% Aqueous Methanol | Optimal for a related flavonoid glycoside from B. diffusa. | Optimization studies on similar molecules suggest this is a promising system. | [2] |

| Ethyl Acetate | Highest amount of phenolic compounds in a specific study. | Useful for extracting compounds of intermediate polarity. | [3] |

| Rectified Spirit (Ethanol) | Traditionally used for crude extraction. | Effective for initial large-scale extraction before further purification. | [4] |

Experimental Protocols

This section details a recommended multi-step protocol for the high-yield extraction and purification of this compound from dried and powdered plant material of Boerhavia diffusa.

Pre-Extraction: Preparation of Plant Material

-

Collection and Drying: Collect the relevant plant parts of Boerhavia diffusa (leaves are a common source).

-

Shade Drying: Dry the plant material in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the phytoconstituents.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Extraction: Optimized Solvent Extraction

This protocol utilizes a Soxhlet extraction method for exhaustive extraction, followed by a maceration approach with an optimized solvent system.

Method 1: Soxhlet Extraction (for exhaustive initial extraction)

-

Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Sample Loading: Place approximately 100g of the dried, powdered plant material into a thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with 500 mL of 80% aqueous methanol.

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble containing the plant material. The extractor is designed to siphon the solvent and dissolved compounds back into the round-bottom flask once it reaches a certain level.

-

Duration: Continue the extraction for a minimum of 24-32 hours, or until the solvent in the siphoning tube runs clear, indicating that the majority of the extractable compounds have been removed.[4]

-

Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a concentrated crude extract.[2]

Method 2: Optimized Maceration (a simpler alternative)

-

Solvent Soaking: Macerate 100g of the powdered plant material in 1 L of 80% aqueous methanol in a sealed container.

-

Agitation: Keep the mixture on an orbital shaker for 72 hours at room temperature to ensure continuous mixing and efficient extraction.

-

Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the maceration process with the remaining plant residue two more times with fresh solvent to maximize the yield.

-

Solvent Evaporation: Combine all the filtrates and concentrate them using a rotary evaporator under reduced pressure at 45°C.

Purification: Liquid-Liquid Partitioning and Column Chromatography

-

Crude Extract Preparation: Dissolve the concentrated crude extract in a minimal amount of methanol and then suspend it in distilled water to create an aqueous suspension.

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. Discard the hexane fraction.

-

Next, partition the aqueous layer with chloroform. Collect the chloroform fraction.

-

Finally, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.[2][4]

-

-

Concentration of Fractions: Evaporate the solvent from the ethyl acetate fraction to dryness.

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Mobile Phase and Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., starting from 95:5 n-hexane:ethyl acetate and progressing to 100% ethyl acetate).

-

Fraction Collection: Collect the eluate in small fractions and monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.

-

Identification: Spot the fractions on a TLC plate and develop it. Visualize the spots under UV light. Fractions containing a compound with a similar Rf value to a known this compound standard should be combined.

-

-

Crystallization: Concentrate the combined pure fractions and allow the this compound to crystallize. The pure compound can be obtained by recrystallization from a suitable solvent like methanol.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory and Antioxidant Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject of ongoing research, isoflavonoids are known to exert their anti-inflammatory and antioxidant effects through the modulation of key cellular pathways such as NF-κB and Nrf2. The following diagrams illustrate these potential mechanisms of action.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Potential antioxidant mechanism via Nrf2/ARE pathway activation.

Conclusion

The protocol outlined in this application note provides a robust framework for the high-yield extraction and purification of this compound. The combination of an optimized solvent system with systematic purification techniques is key to obtaining a high-purity product suitable for further research and development. The provided diagrams of potential signaling pathways offer a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further optimization of specific parameters may be required depending on the specific plant material and desired scale of extraction.

References

- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant mechanism of isoflavone metabolites in hydrogen peroxide-stimulated rat primary astrocytes: critical role of hemeoxygenase-1 and NQO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of prenylated pterocarpans and other isoflavonoids in Rhizopus spp. elicited soya bean seedlings by electrospray ionisation mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Isoneorautenol as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneorautenol, a pterocarpan, is a structural isomer of neorautenol. While direct studies on the anticancer properties of this compound are not yet available, research on the related compound, neorautenol, and its analogs has shown promising antitumor activities. Analogs of neorautenol have demonstrated selective toxicity against lung and colon cancer cell lines, with IC50 values in the low micromolar range.[1] This suggests that this compound may also possess valuable anticancer properties worthy of investigation.

These application notes provide a comprehensive guide for researchers to explore the potential of this compound as an anticancer agent. The document outlines a series of recommended experiments, detailed protocols, and data presentation formats to systematically evaluate its efficacy and mechanism of action.

Hypothesized Mechanism of Action

Based on the activity of structurally related pterocarpans and other flavonoids, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for many chemotherapeutic agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Signaling Pathways: Modulating key signaling pathways involved in cancer cell growth, survival, and metastasis, such as the PI3K/Akt or MAPK pathways.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| A549 | Lung Cancer | Experimental Data | Experimental Data |

| HCT116 | Colon Cancer | Experimental Data | Experimental Data |

| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |

| PC-3 | Prostate Cancer | Experimental Data | Experimental Data |

| MRC-5 | Normal Lung Fibroblast | Experimental Data | Experimental Data |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | Experimental Data | Experimental Data | Experimental Data |

| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data |

| This compound (2 x IC50) | Experimental Data | Experimental Data | Experimental Data |

Table 3: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control (Vehicle) | Experimental Data | Experimental Data | Experimental Data |

| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data |

| This compound (2 x IC50) | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer and normal cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7, PC-3) and a normal cell line (e.g., MRC-5)

-

This compound

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound or Doxorubicin. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations